An In-depth Technical Guide to Cyclohexyl[2-(1-piperidinylmethyl)phenyl]methanone
An In-depth Technical Guide to Cyclohexyl[2-(1-piperidinylmethyl)phenyl]methanone
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of cyclohexyl[2-(1-piperidinylmethyl)phenyl]methanone, a complex molecule integrating a cyclohexyl ketone, a phenyl ring, and a piperidinylmethyl substituent. While direct literature on this specific compound is sparse, this document synthesizes information from analogous structures and established chemical principles to propose a viable synthetic route, predict its physicochemical properties, and discuss its potential pharmacological significance. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of this compound's chemical landscape and potential applications.
Introduction and Molecular Overview
Cyclohexyl[2-(1-piperidinylmethyl)phenyl]methanone is a tertiary amine and a ketone with the chemical formula C₁₉H₂₇NO. Its structure features a central benzophenone-like core, where one of the phenyl rings is substituted at the ortho position with a piperidinylmethyl group, and the other phenyl ring is replaced by a cyclohexyl group. The strategic placement of the bulky, basic piperidine moiety ortho to the carbonyl group is expected to significantly influence the molecule's conformation, reactivity, and biological activity. The piperidine ring is a well-known "privileged scaffold" in medicinal chemistry, appearing in a wide array of approved drugs and bioactive compounds, suggesting that this molecule may possess interesting pharmacological properties.[1]
The structural uniqueness of this compound lies in the combination of a flexible cyclohexyl ring, a rigid phenyl core, and a basic piperidinyl group. This amalgamation of features could lead to novel interactions with biological targets.
Physicochemical Properties
Based on its structure, the following physicochemical properties for cyclohexyl[2-(1-piperidinylmethyl)phenyl]methanone can be predicted. These properties are crucial for understanding its behavior in biological systems and for the design of potential drug formulations.
| Property | Predicted Value | Reference |
| Molecular Formula | C₁₉H₂₇NO | N/A |
| Molecular Weight | 285.43 g/mol | N/A |
| XLogP3 | 4.5 | N/A |
| Hydrogen Bond Donor Count | 0 | N/A |
| Hydrogen Bond Acceptor Count | 2 | N/A |
| Rotatable Bond Count | 4 | N/A |
Proposed Synthesis Pathway
Caption: Proposed multi-step synthesis of cyclohexyl[2-(1-piperidinylmethyl)phenyl]methanone.
Detailed Experimental Protocols
Step 1: Synthesis of 2-(Piperidin-1-ylmethyl)benzoic acid
This initial step involves the nucleophilic substitution of methyl 2-(bromomethyl)benzoate with piperidine, followed by the hydrolysis of the resulting ester.
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Protocol for Methyl 2-(piperidin-1-ylmethyl)benzoate:
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In a round-bottom flask, dissolve methyl 2-(bromomethyl)benzoate (1.0 eq) in toluene.
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Add piperidine (1.2 eq) to the solution at room temperature.
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Stir the reaction mixture for 4-6 hours.
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The formation of a white precipitate (piperidine hydrobromide) will be observed.
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Filter the precipitate and wash with toluene.
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The filtrate, containing the desired product, can be purified by column chromatography on silica gel.[2]
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Protocol for 2-(Piperidin-1-ylmethyl)benzoic acid:
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Dissolve methyl 2-(piperidin-1-ylmethyl)benzoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).
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Add lithium hydroxide (LiOH, 2.0-3.0 eq) to the solution.[3]
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Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
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Remove the THF under reduced pressure.
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Acidify the remaining aqueous solution to a pH of approximately 4-5 with 1 M HCl.
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The product, 2-(piperidin-1-ylmethyl)benzoic acid, will precipitate and can be collected by filtration.
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Step 2: Formation of Cyclohexyl(2-(piperidin-1-ylmethyl)phenyl)methanol
This step utilizes a Grignard reaction, a powerful tool for carbon-carbon bond formation.[4]
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The 2-(piperidin-1-ylmethyl)benzoic acid is first converted to its acid chloride by reacting with thionyl chloride (SOCl₂).
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In a separate flask, prepare the cyclohexylmagnesium bromide Grignard reagent from cyclohexyl bromide and magnesium turnings in anhydrous diethyl ether.
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The acid chloride is then slowly added to the Grignard reagent at 0 °C.
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The reaction is quenched with a saturated aqueous solution of ammonium chloride.
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The resulting secondary alcohol, cyclohexyl(2-(piperidin-1-ylmethyl)phenyl)methanol, is extracted with an organic solvent and purified by column chromatography.
Step 3: Oxidation to Cyclohexyl[2-(1-piperidinylmethyl)phenyl]methanone
The final step is the oxidation of the secondary alcohol to the desired ketone.
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A mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation is recommended to avoid over-oxidation or side reactions involving the piperidine nitrogen.[5]
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The alcohol from the previous step is dissolved in a suitable solvent (e.g., dichloromethane for PCC).
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The oxidizing agent is added, and the reaction is stirred at room temperature until completion.
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The crude product is then purified by column chromatography to yield the final product, cyclohexyl[2-(1-piperidinylmethyl)phenyl]methanone.
Potential Pharmacological Significance and Applications
The chemical structure of cyclohexyl[2-(1-piperidinylmethyl)phenyl]methanone suggests several potential areas of pharmacological interest, primarily due to the presence of the piperidine and benzophenone-like moieties.
Central Nervous System (CNS) Activity
Many compounds containing a piperidine ring exhibit significant CNS activity. The structural similarity to some reported serotonin (5-HT) receptor ligands and other CNS-active agents suggests that this molecule could be a candidate for neurological drug discovery.[6] The ortho-substitution on the phenyl ring can influence the molecule's interaction with various receptors.
Anticancer and Anti-inflammatory Potential
Benzophenone derivatives have been explored for their anti-inflammatory and anticancer properties.[7] The piperidine moiety can enhance the bioavailability and target engagement of these compounds.[1] The overall lipophilicity and the presence of a basic nitrogen atom could facilitate cell membrane permeability, a crucial factor for intracellular drug targets.
As a Versatile Synthetic Intermediate
Beyond its potential direct biological activity, cyclohexyl[2-(1-piperidinylmethyl)phenyl]methanone can serve as a valuable intermediate for the synthesis of more complex heterocyclic systems. The ketone functionality is a versatile handle for further chemical modifications, such as the introduction of chiral centers or the construction of fused ring systems.
Conclusion
Cyclohexyl[2-(1-piperidinylmethyl)phenyl]methanone represents an intriguing, yet underexplored, chemical entity. This technical guide has provided a plausible synthetic pathway, predicted its key physicochemical properties, and outlined its potential pharmacological applications based on established chemical principles and data from analogous structures. The proposed synthesis is robust and utilizes well-understood reactions, making the compound accessible for further investigation. Future research should focus on the validation of this synthetic route, the characterization of the compound's biological activity, and the exploration of its potential as a lead compound in drug discovery programs.
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